

(S)-3,7-Diaminoheptanoic acid dihydrochloride hygroscopicity and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3,7-Diaminoheptanoic acid dihydrochloride

Cat. No.: B613053

[Get Quote](#)

Technical Support Center: (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and management of **(S)-3,7-Diaminoheptanoic acid dihydrochloride**, with a focus on its potential hygroscopic properties.

Frequently Asked Questions (FAQs)

Q1: What is **(S)-3,7-Diaminoheptanoic acid dihydrochloride** and what are its common applications?

(S)-3,7-Diaminoheptanoic acid is a diamino acid.^{[1][2]} Its dihydrochloride salt is often used in laboratory research and as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Q2: Is **(S)-3,7-Diaminoheptanoic acid dihydrochloride** hygroscopic?

While specific data on the hygroscopicity of **(S)-3,7-Diaminoheptanoic acid dihydrochloride** is not readily available, the presence of multiple hydrophilic functional groups (amino and carboxyl groups) and its nature as a hydrochloride salt suggest a high potential for

hygroscopicity.^[3] Hygroscopic materials readily absorb moisture from the atmosphere.^{[4][5][6]} Therefore, it is strongly recommended to handle this compound as a hygroscopic substance.

Q3: How should I store **(S)-3,7-Diaminoheptanoic acid dihydrochloride?**

To minimize moisture absorption, **(S)-3,7-Diaminoheptanoic acid dihydrochloride** should be stored in a tightly sealed container in a dry and cool place.^[4] Storage in an inert atmosphere, such as under argon or nitrogen, is also recommended.^[7] A desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is an ideal storage environment.^{[8][9][10]}

Q4: What are the signs that my compound has absorbed moisture?

Hygroscopic compounds that have absorbed moisture may exhibit physical changes such as clumping, caking, or becoming sticky.^{[3][4][6]} In some cases, the powder may appear wet or even dissolve.^[9]

Q5: Can I use the compound if it has absorbed moisture?

Using a hygroscopic compound that has absorbed water can lead to inaccurate measurements and potentially impact the outcome of your experiment.^{[4][5]} The added water will increase the weight of the sample, leading to errors in concentration calculations. It is best to dry the compound before use if you suspect moisture absorption.

Troubleshooting Guide

Issue	Possible Cause	Solution
Difficulty in weighing an accurate amount of the compound.	The compound is rapidly absorbing moisture from the air, causing the weight to fluctuate on the balance.	Work quickly in a low-humidity environment, such as a glove box or a balance with a draft shield. ^[8] Use a pre-weighed container and subtract the weight of the container from the total weight.
The compound has formed clumps or a solid mass.	Prolonged or repeated exposure to atmospheric moisture.	If the clumping is minor, you may be able to break it up with a clean, dry spatula inside a low-humidity environment. ^[4] For significant clumping, the compound should be dried.
Inconsistent experimental results.	Inaccurate concentration of solutions due to the use of a "wet" compound.	Always use a properly stored and handled dry compound. If hygroscopicity is a persistent issue, consider preparing a stock solution and aliquoting it for single use. ^[9]
The compound appears discolored or has changed in appearance.	This could be due to moisture-induced degradation or reaction.	Do not use the compound. Discard it according to your institution's safety protocols and obtain a fresh batch.

Data Presentation

Table 1: Physicochemical Properties of (S)-3,7-Diaminoheptanoic Acid and its Dihydrochloride Salt

Property	(S)-3,7-Diaminoheptanoic Acid	(S)-3,7-Diaminoheptanoic Acid Dihydrochloride
Molecular Formula	C7H16N2O2	C7H18Cl2N2O2
Molecular Weight	160.21 g/mol [1]	233.14 g/mol
Appearance	Solid (form may vary)	Likely a crystalline solid
Storage Temperature	Room temperature	Room temperature, under inert atmosphere [7]
Melting Point	Not specified	Not specified

Table 2: User-Generated Hygroscopicity Data

This table is a template for researchers to record their own observations on the hygroscopicity of **(S)-3,7-Diaminoheptanoic acid dihydrochloride** under their specific laboratory conditions.

Date	Relative Humidity (%)	Exposure Time (min)	Initial Weight (g)	Final Weight (g)	Weight Gain (%)	Observations (e.g., clumping, deliquescence)

Experimental Protocols

Protocol 1: Gravimetric Determination of Hygroscopicity

This protocol provides a method to quantify the hygroscopicity of **(S)-3,7-Diaminoheptanoic acid dihydrochloride**.

Materials:

- **(S)-3,7-Diaminoheptanoic acid dihydrochloride**
- Analytical balance (4-5 decimal places)
- Weighing dish (pre-dried)

- Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity (RH)
- Stopwatch

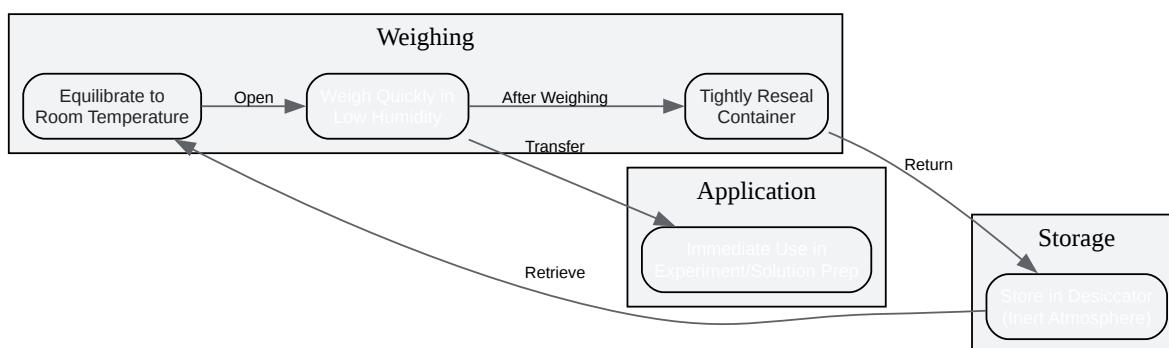
Procedure:

- Pre-dry the weighing dish in an oven at 105°C for 1 hour and then cool to room temperature in a desiccator.
- Accurately weigh approximately 100 mg of **(S)-3,7-Diaminoheptanoic acid dihydrochloride** into the pre-dried weighing dish. Record the initial weight (Wi).
- Place the weighing dish with the sample in a controlled humidity chamber at a known relative humidity (e.g., 75% RH using a saturated NaCl solution).
- At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample from the chamber and quickly weigh it. Record the final weight (Wf) and the time.
- Calculate the percentage weight gain at each time point using the following formula: % Weight Gain = $((Wf - Wi) / Wi) * 100$
- Plot the percentage weight gain against time to visualize the rate of moisture absorption.

Protocol 2: Recommended Handling Procedure for Weighing

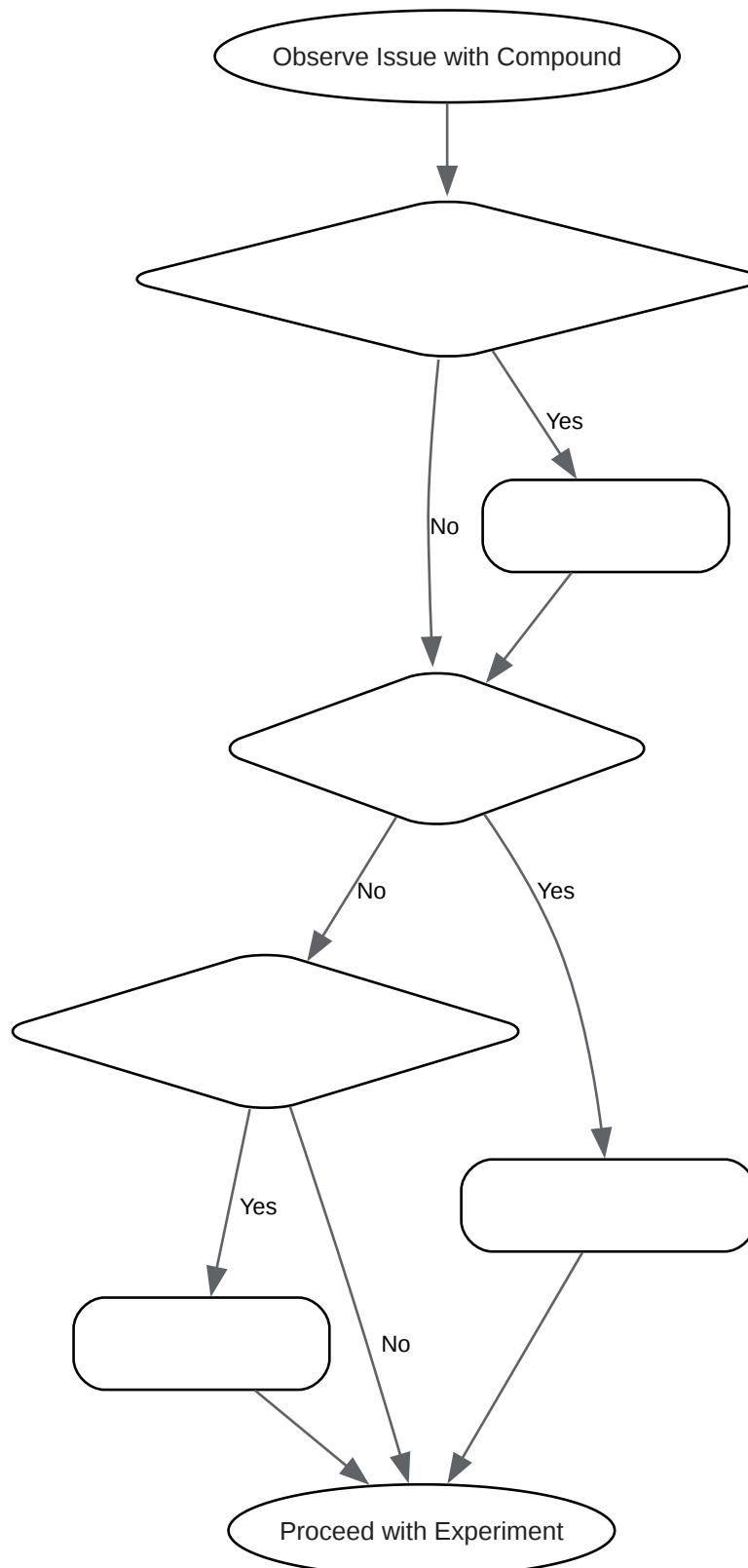
This protocol outlines the best practices for weighing a hygroscopic compound like **(S)-3,7-Diaminoheptanoic acid dihydrochloride**.

Materials:


- **(S)-3,7-Diaminoheptanoic acid dihydrochloride** (stored in a desiccator)
- Spatula
- Weighing paper or weighing boat
- Analytical balance

- Glove box or a low-humidity environment (optional but recommended)

Procedure:


- Allow the container of **(S)-3,7-Diaminoheptanoic acid dihydrochloride** to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
- Perform the weighing in a low-humidity environment if possible. Minimize the time the container is open.[4]
- Use a clean, dry spatula to quickly transfer the desired amount of the compound onto the weighing paper or boat on the analytical balance.
- Record the weight as quickly as possible once the reading stabilizes.
- Immediately and tightly reseal the main container and return it to the desiccator.[4]
- Transfer the weighed compound to your reaction vessel or for solution preparation without delay.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Recommended workflow for handling hygroscopic **(S)-3,7-Diaminoheptanoic acid dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for handling **(S)-3,7-Diaminoheptanoic acid dihydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. tutorchase.com [tutorchase.com]
- 5. rembe-kersting.com [rembe-kersting.com]
- 6. feeco.com [feeco.com]
- 7. 192003-02-4|(S)-3,7-Diaminoheptanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [(S)-3,7-Diaminoheptanoic acid dihydrochloride hygroscopicity and handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613053#s-3-7-diaminoheptanoic-acid-dihydrochloride-hygroscopicity-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com